molecular formula C33H38N2O5 B8465785 Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No.: B8465785
M. Wt: 542.7 g/mol
InChI Key: RWCSKKNSVKJXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C33H38N2O5 with a molecular weight of 542.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the esterification of benazeprilat with benzyl alcohol and tert-butyl glycine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in proteomics and other fields .

Scientific Research Applications

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for conditions related to the renin-angiotensin system.

    Industry: In the development of new drugs and biochemical compounds.

Mechanism of Action

The mechanism of action of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure. By inhibiting this enzyme, the compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester-protected structure, which enhances its stability and solubility. This makes it particularly useful in proteomics research and other scientific applications where stability and solubility are critical .

Properties

Molecular Formula

C33H38N2O5

Molecular Weight

542.7 g/mol

IUPAC Name

benzyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3

InChI Key

RWCSKKNSVKJXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium t-butoxide (1.2 g) was added to a solution of 3-(1-benzyloxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (3.0 g) and t-butyl bromoacetate (2.2 g) in tetrahydrofuran (100 ml) stirring at room temperature under an atmosphere of dry nitrogen. The reaction mixture was stirred for 20 hours at room temperature, then poured into water (250 ml) and extracted with dichloromethane (2×150 ml). The combined dichloromethane solutions were washed with water (100 ml) and dried over magnesium sulfate. Evaporation of the solvent gave 3-(1-benzyloxycarbonyl-3-phenylpropylamino)-1-t-butyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
3-(1-benzyloxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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